
Copovithane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copovithane est un polymère synthétique, plus précisément un copolymère de 1,3-bis(méthylaminocarboxyl)-2-méthylènepropanecarbamate et de N-vinylpyrrolidone . Il est connu pour sa faible masse moléculaire et sa solubilité dans l'eau. Ce composé a montré une activité antitumorale significative dans des études précliniques in vitro et in vivo . De plus, le this compound agit comme un modulateur immunitaire non spécifique, démontrant une activité immunoréstitutive chez l'homme .
Méthodes De Préparation
La synthèse du copovithane implique la copolymérisation de 1,3-bis(méthylaminocarboxyl)-2-méthylènepropanecarbamate et de N-vinylpyrrolidone . Les conditions réactionnelles comprennent généralement l'utilisation d'un solvant approprié et d'un initiateur pour faciliter le processus de polymérisation. Les méthodes de production industrielle du this compound peuvent impliquer des techniques de mélange en solution, de mélange à l'état fondu et de polymérisation in situ . Ces méthodes garantissent une dispersion et un alignement efficaces des composants du polymère, améliorant les propriétés physiques et chimiques du produit final .
Analyse Des Réactions Chimiques
Le copovithane subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du this compound, tandis que les réactions de réduction peuvent produire des formes réduites du polymère .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les processus de polymérisation et les mécanismes réactionnels . En biologie et en médecine, l'activité antitumorale du this compound en fait un candidat précieux pour la recherche en thérapie anticancéreuse . Il a été démontré qu'il pénètre bien dans les tissus tumoraux, atteignant des rapports tumoraux/plasmatiques élevés, ce qui est crucial pour son efficacité en tant qu'agent anticancéreux . De plus, les propriétés immunomodulatrices du this compound le rendent utile pour étudier les réponses immunitaires et développer des immunothérapies .
Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas entièrement compris . Il est connu pour agir comme un modulateur immunitaire non spécifique, améliorant le rapport entre les cellules T auxiliaires et les cellules T suppressives, augmentant la cytotoxicité in vitro et favorisant la réponse blastogène des lymphocytes . Ces effets immunologiques contribuent à son activité antitumorale. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound .
Applications De Recherche Scientifique
Copovithane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polymerization processes and reaction mechanisms . In biology and medicine, this compound’s antitumor activity makes it a valuable candidate for cancer therapy research . It has been shown to penetrate well into tumor tissues, achieving high tumor/plasma ratios, which is crucial for its effectiveness as an anticancer agent . Additionally, this compound’s immunomodulatory properties make it useful for studying immune responses and developing immunotherapies .
Mécanisme D'action
The exact mechanism of action of copovithane is not fully understood . it is known to act as a nonspecific immune modulator, improving the helper and suppressor T cell ratio, enhancing in vitro cytotoxicity, and promoting lymphocyte blastogenic response . These immunologic effects contribute to its antitumor activity. Further research is needed to elucidate the molecular targets and pathways involved in this compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Le copovithane peut être comparé à d'autres polymères synthétiques ayant des propriétés antitumorales et immunomodulatrices. Des composés similaires comprennent la polyvinylpyrrolidone, le polyéthylène glycol et l'acide poly(lactique-co-glycolique) . Bien que ces composés partagent certaines similitudes dans leur structure chimique et leur activité biologique, la combinaison unique de 1,3-bis(méthylaminocarboxyl)-2-méthylènepropanecarbamate et de N-vinylpyrrolidone distingue le this compound . Cette composition unique contribue à ses effets antitumoraux et immunomodulateurs distincts, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C14H23N3O5 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
1-ethenylpyrrolidin-2-one;2-(methylcarbamoyloxymethyl)prop-2-enyl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O4.C6H9NO/c1-6(4-13-7(11)9-2)5-14-8(12)10-3;1-2-7-5-3-4-6(7)8/h1,4-5H2,2-3H3,(H,9,11)(H,10,12);2H,1,3-5H2 |
Clé InChI |
KLHOCOQBFKYOMR-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
SMILES canonique |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
Synonymes |
2-methylene-1,3-propanediyl-bis(methylcarbamate)-N-vinylpyrrolidone copolymer Bay i 7433 Bay i-7433 copovithane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


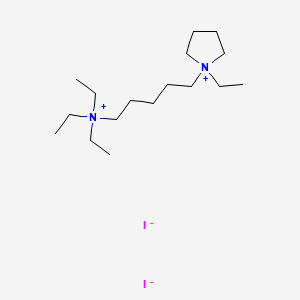
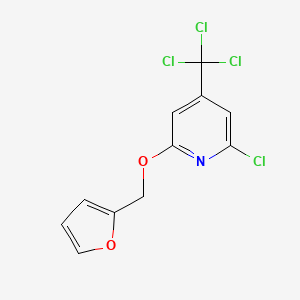
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
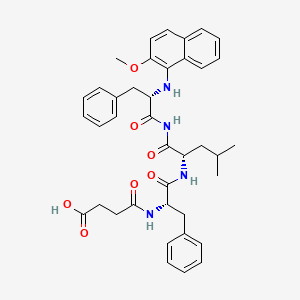
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
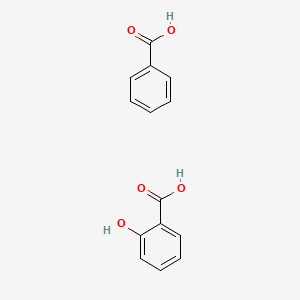
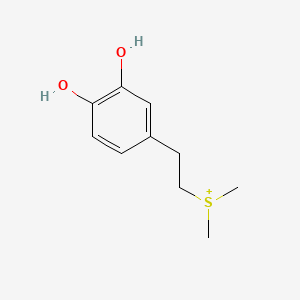
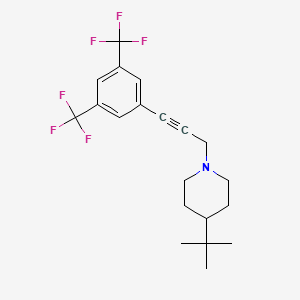


![1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)
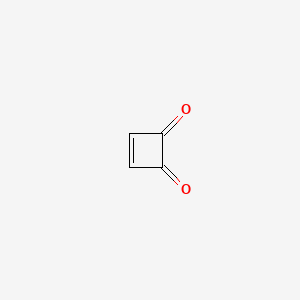
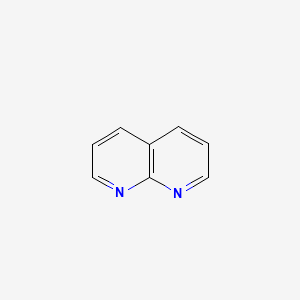
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
